molecular formula C10H10F2O3 B1412966 Methyl 3,5-difluoro-2-methoxyphenylacetate CAS No. 1806277-82-6

Methyl 3,5-difluoro-2-methoxyphenylacetate

Cat. No.: B1412966
CAS No.: 1806277-82-6
M. Wt: 216.18 g/mol
InChI Key: NFPLVYOPPFEKTQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-difluoro-2-methoxyphenylacetate typically involves the esterification of 3,5-difluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-difluoro-2-methoxyphenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetates with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Methyl 3,5-difluoro-2-methoxyphenylacetate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-difluoro-2-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-difluoro-2-hydroxyphenylacetate
  • Methyl 3,5-difluoro-2-ethoxyphenylacetate
  • Methyl 3,5-difluoro-2-methylphenylacetate

Uniqueness

Methyl 3,5-difluoro-2-methoxyphenylacetate is unique due to the presence of both methoxy and difluoro groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

methyl 2-(3,5-difluoro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-9(13)4-6-3-7(11)5-8(12)10(6)15-2/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPLVYOPPFEKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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